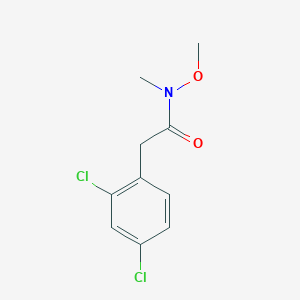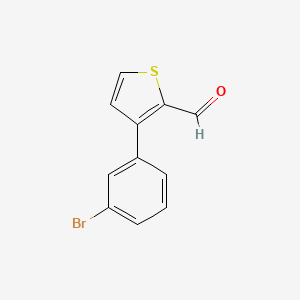![molecular formula C11H18N2OSi B13874851 2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole CAS No. 448299-38-5](/img/structure/B13874851.png)
2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane is an organic compound with the molecular formula C11H18N2OSi. This compound features an imidazole ring substituted with an ethynyl group and a trimethylsilane group, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an imidazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trimethylsilane Group: The final step involves the reaction of the ethynylimidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the imidazole ring can interact with metal ions and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
- 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
- 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
Uniqueness
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane stands out due to its unique combination of functional groups, which provides versatility in chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
448299-38-5 |
|---|---|
Molecular Formula |
C11H18N2OSi |
Molecular Weight |
222.36 g/mol |
IUPAC Name |
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H18N2OSi/c1-5-11-12-6-7-13(11)10-14-8-9-15(2,3)4/h1,6-7H,8-10H2,2-4H3 |
InChI Key |
VGHALEHDGOUHRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
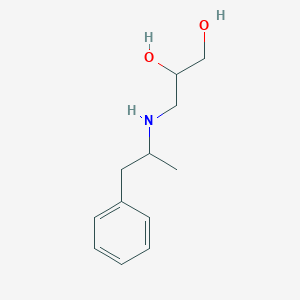
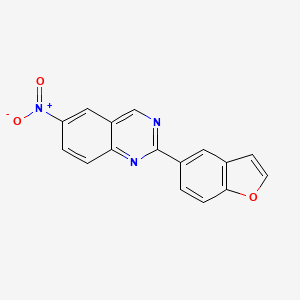


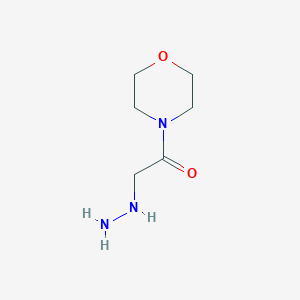
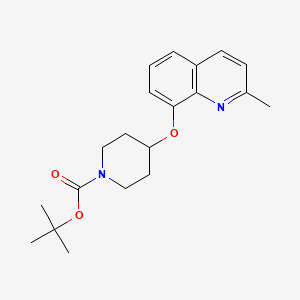
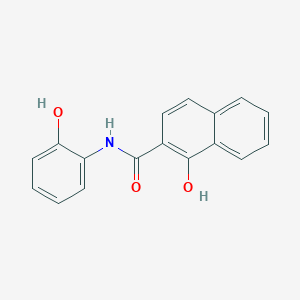
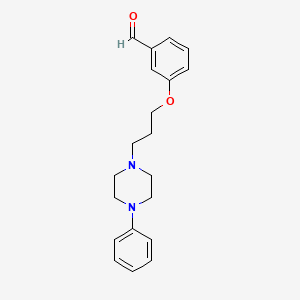
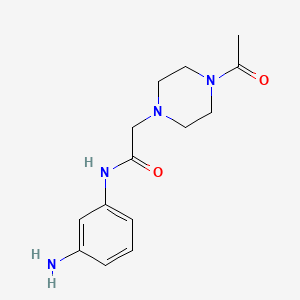
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
